molecular formula C18H21NO4 B581841 (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid CAS No. 1310680-21-7

(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid

Cat. No.: B581841
CAS No.: 1310680-21-7
M. Wt: 315.369
InChI Key: CBFFDJYYWUYODE-UHFFFAOYSA-N
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Description

(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid is a compound that features a naphthalene ring, an amino group, and a Boc (tert-butoxycarbonyl) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the naphthalene moiety. One common method involves the use of naphthalene-1-boronic acid and a suitable amino acid derivative under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc group.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Primary amines.

    Substitution: Free amine derivatives.

Scientific Research Applications

(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, leading to potential anticancer effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The Boc group provides stability and protection during synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid is unique due to its combination of a naphthalene ring, an amino group, and a Boc protecting group. This combination provides a versatile platform for various chemical transformations and applications in multiple fields.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-11-15(16(20)21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFFDJYYWUYODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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